molecular formula C7H5NOS B137013 2-(2-Formylthiophen-3-yl)acetonitrile CAS No. 135737-18-7

2-(2-Formylthiophen-3-yl)acetonitrile

Cat. No. B137013
M. Wt: 151.19 g/mol
InChI Key: CMHMRJASMKQBCQ-UHFFFAOYSA-N
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Description

2-(2-Formylthiophen-3-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiophene derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(2-Formylthiophen-3-yl)acetonitrile is not well understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors, leading to its observed biochemical and physiological effects.

Biochemical And Physiological Effects

2-(2-Formylthiophen-3-yl)acetonitrile has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit antioxidant activity, making it a promising compound for the treatment of various oxidative stress-related disorders. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in good yields and high purity, making it a reliable building block for the synthesis of various organic semiconductors. However, one of the main limitations of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in large-scale applications.

Future Directions

There are several future directions for the research on 2-(2-Formylthiophen-3-yl)acetonitrile. One of the most promising directions is the development of new organic semiconductors based on the compound. Additionally, the compound may be further studied for its potential applications in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent. Further research may also be conducted to better understand the mechanism of action of the compound and to identify new biological targets for the development of new drugs and therapies.
Conclusion:
In conclusion, 2-(2-Formylthiophen-3-yl)acetonitrile is a promising chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. Its potential applications in the field of organic electronics, as well as in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent, make it a promising compound for future research.

Synthesis Methods

The synthesis of 2-(2-Formylthiophen-3-yl)acetonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with acetonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

2-(2-Formylthiophen-3-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for various applications. One of the most promising applications of 2-(2-Formylthiophen-3-yl)acetonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.

properties

CAS RN

135737-18-7

Product Name

2-(2-Formylthiophen-3-yl)acetonitrile

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2-(2-formylthiophen-3-yl)acetonitrile

InChI

InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2

InChI Key

CMHMRJASMKQBCQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1CC#N)C=O

Canonical SMILES

C1=CSC(=C1CC#N)C=O

synonyms

3-Thiopheneacetonitrile, 2-formyl- (9CI)

Origin of Product

United States

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